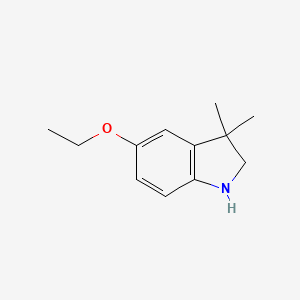

1h-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl

Description

Structural Characterization of 5-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for bicyclic heterocycles. The parent structure is 1H-indole , a bicyclic system comprising a benzene ring fused to a pyrrole ring. The numbering begins at the nitrogen atom (position 1), proceeds clockwise around the benzene ring, and concludes at the pyrrole moiety.

- Substituents :

- An ethoxy group (–OCH₂CH₃) occupies position 5 on the benzene ring.

- Two methyl groups (–CH₃) are attached to position 3 of the pyrrole ring.

- The "2,3-dihydro" designation indicates partial saturation of the pyrrole ring, specifically at positions 2 and 3.

The full IUPAC name is 5-ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole . This naming aligns with structurally related compounds, such as 6-(benzyloxy)-3,3-dimethyl-2,3-dihydro-1H-indole (CAS 141315-03-9), differing only in the substituent at position 5.

Table 1: Key Nomenclature and Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 5-ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| CAS Registry Number | 74470-86-3 |

Molecular Geometry and Conformational Analysis

The molecular geometry of 5-ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole is defined by its bicyclic core and substituent spatial arrangements:

- Bicyclic Framework : The benzene ring (positions 4–9) is planar, while the pyrrole ring (positions 1–3) adopts a partially saturated, puckered conformation due to the dihydro modification.

- Methyl Groups at C3 : The two methyl groups at position 3 introduce steric hindrance, forcing the pyrrole ring into a half-chair conformation to minimize van der Waals repulsions.

- Ethoxy Group at C5 : The ethoxy substituent lies in the plane of the benzene ring, with the oxygen atom’s lone pairs conjugated to the aromatic π-system. This orientation stabilizes the molecule through resonance.

Computational studies of analogous dihydroindoles, such as 1,3-dimethyl-5-methoxy-2,3-dihydro-1H-indole-2-one (CAS 116707-99-4), reveal similar conformational preferences, with puckering angles ranging from 15° to 25°.

X-ray Crystallographic Data Interpretation

While direct X-ray crystallographic data for 5-ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole is unavailable, insights can be extrapolated from related structures:

Bond Lengths :

Bond Angles :

Torsion Angles :

These parameters suggest a rigid bicyclic core with limited flexibility, a feature shared with 5-ethoxy-2,3,3-trimethyl-3H-indole (CAS 74470-86-3).

Comparative Analysis with Related Dihydroindole Derivatives

5-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole shares structural motifs with several pharmacologically relevant dihydroindoles:

Table 2: Structural Comparisons with Analogous Dihydroindoles

- Electronic Effects : The ethoxy group’s electron-donating nature increases electron density at C5, contrasting with electron-withdrawing groups in derivatives like 1,3-dimethyl-5-methoxy-2,3-dihydro-1H-indole-2-one.

- Steric Effects : The 3,3-dimethyl substitution creates a more congested environment than mono-methylated analogs, potentially influencing binding interactions in biological systems.

This structural diversity underscores the tunability of dihydroindole scaffolds for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

5-ethoxy-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H17NO/c1-4-14-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3 |

InChI Key |

AYVGKVADTZHDDD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NCC2(C)C |

Origin of Product |

United States |

Preparation Methods

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus.

Scientific Research Applications

1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Medicine: Research focuses on its potential as an anticancer, antiviral, and antimicrobial agent.

Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl involves its interaction with various molecular targets, such as enzymes and receptors. The indole nucleus can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the functional groups attached to the indole nucleus and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydroindole Class

a. 2-(3-Ethyl-1-methyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile (5g)

- Key Features : Ethyl and methyl substituents at position 3, methoxy at position 5, and a nitrile group.

- Activity : Exhibits melatonin receptor binding (Ki = 0.32 nM), indicating high affinity due to electron-withdrawing groups (e.g., nitrile) and methoxy substitution .

- Contrast : The target compound lacks a nitrile group but shares the ethoxy substituent, which may modulate receptor interactions differently.

b. 2-(5-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile (5j)

- Key Features : Bromine at position 5, methyl groups at positions 1 and 3, and a nitrile group.

- Activity : Lower receptor affinity (Ki = 12 nM) compared to 5g, highlighting the negative impact of bromine on binding .

- Contrast : The target compound’s ethoxy group at position 5 may offer better solubility than bromine while maintaining steric bulk.

Benzofuran Derivatives with Ethoxy and Dimethyl Substituents

a. Ethofumesate (2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranylmethanesulfonate)

- Key Features : Benzofuran core with ethoxy and dimethyl groups, plus a methanesulfonate ester.

- Application : Herbicide with high soil mobility due to the methanesulfonate group .

b. 7-tert-Butyl-2,3-dihydro-3,3-dimethylbenzofuran Derivatives (DHDMBF30)

- Key Features : tert-Butyl and dimethyl groups on a dihydrobenzofuran ring.

- Activity : Dual 5-LOX/COX-2 inhibitor with anti-cancer effects in pancreatic models .

- Contrast : The tert-butyl group in DHDMBF30 enhances lipophilicity, whereas the target compound’s ethoxy group may balance hydrophobicity and polarity.

Benzoxaborole Derivatives with Dimethyl Substituents

- Example: 6-Amino-7-fluoro-3,3-dimethylbenzoxaborole (HA-DMF6ABOR)

- Key Features : Dimethyl groups on the oxaborole ring and fluorine at position 5.

- Application : Forms pH-responsive hydrogels due to boronate-diol interactions .

- Contrast : The target compound lacks a boronate group but shares dimethyl substituents, which could influence molecular packing or solubility.

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Ethoxy groups (as in the target compound and ethofumesate) enhance solubility compared to halogens (e.g., bromine in 5j) .

- Dimethyl groups improve conformational stability across multiple compound classes (indoles, benzofurans, benzoxaboroles) .

Core Structure Impact :

- Indole derivatives (e.g., 5g) show receptor binding, whereas benzofurans (e.g., ethofumesate) are tailored for agrochemical use due to their sulfonate groups .

Potential Applications of Target Compound: Based on structural parallels, the compound may exhibit neuropharmacological activity (melatonin receptor binding) or serve as an intermediate in herbicide design .

Biological Activity

1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl is a compound belonging to the indole family, characterized by its unique bicyclic structure comprising a fused benzene and pyrrole ring. The presence of the 5-ethoxy substituent and two methyl groups at the 3-position contributes to its chemical properties and potential biological activities. Indoles are significant in medicinal chemistry due to their roles in various natural products and pharmaceuticals, often acting as pharmacophores in drug design.

The molecular formula of 1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl is with a molecular weight of approximately 179.26 g/mol. Its structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl |

| CAS Number | 87234-81-9 |

The mechanism of action for compounds in the indole family typically involves interaction with specific molecular targets such as enzymes or receptors. For instance, these compounds may modulate the activity of neurotransmitter receptors or inhibit enzymes involved in inflammatory processes.

Case Studies and Research Findings

Research has shown that various indole derivatives can interact with biological targets effectively. For example:

- Anticancer Activity : A study demonstrated that certain indole derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in oncology.

- Neuroprotective Effects : Indole compounds have been investigated for their neuroprotective properties against neurodegenerative diseases like Parkinson's disease. The unique substituents on the indole core may enhance these effects .

- Phytochemical Profiling : A recent study highlighted the insecticidal effectiveness of indole derivatives against pests, indicating their potential utility in agricultural applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl compared to other indoles, the following table summarizes some similar compounds and their known biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-Indole | Basic structure; no substituents | General pharmacological activity |

| 5-Methoxyindole | Methoxy group at position 5 | Antidepressant properties |

| 6-Bromoindole | Bromine substituent at position 6 | Anticancer activity |

| 2-Methylindole | Methyl group at position 2 | Neuroactive effects |

| 5-Ethoxyindole | Ethoxy group at position 5 | Potentially similar activities |

The unique combination of ethoxy and dimethyl groups in 1H-Indole, 5-ethoxy-2,3-dihydro-3,3-dimethyl may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted indole precursors under acidic or catalytic conditions. For example, refluxing with acetic acid and sodium acetate (common in indole synthesis) promotes cyclization, as seen in analogous indole derivatives . Yield optimization often requires adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, benzene eluent) or recrystallization (DMF/acetic acid mixtures) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structure of 5-ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole?

- Methodological Answer :

- 1H/13C NMR : Resolves substituent positions (e.g., ethoxy group at C5, methyl groups at C3) and dihydroindole backbone. Coupling constants in 1H NMR distinguish between cis/trans isomers in dihydro rings .

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and molecular packing, as demonstrated for structurally similar indole derivatives .

- Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

Q. What safety protocols are recommended for handling 5-ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole in laboratory settings?

- Methodological Answer : Based on analogous indole compounds:

- Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS Category 2/2A) .

- Conduct reactions in fume hoods to mitigate inhalation risks (GHS H335) .

- Store in airtight containers away from oxidizers, with silica gel to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity in 5-ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole derivatives?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Pd or Rh complexes) during cyclization to control stereochemistry .

- Kinetic Resolution : Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak IA/IB) to isolate enantiomers .

- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to separate diastereomers .

Q. How do computational methods like DFT predict the reactivity and electronic properties of 5-ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethoxy group’s electron-donating effect stabilizes HOMO in similar indoles .

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide drug design .

- Solvent Effects : Use COSMO-RS models to predict solubility and stability in polar/nonpolar solvents .

Q. How can researchers resolve contradictions in reported biological activities of 5-ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethoxy vs. methoxy groups) and assay bioactivity (e.g., enzyme inhibition) to identify critical functional groups .

- Meta-Analysis of Published Data : Compare experimental conditions (e.g., cell lines, assay protocols) to isolate variables affecting reproducibility .

- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to quantify potency differences across studies .

Q. What strategies mitigate byproduct formation during large-scale synthesis of 5-ethoxy-2,3-dihydro-3,3-dimethyl-1H-indole?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize temperature, solvent polarity, and catalyst loading to suppress side reactions (e.g., over-alkylation) .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Flow Chemistry : Improve heat/mass transfer to reduce byproducts (e.g., dimerization) compared to batch reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.